2-(5-Bromo-2-methoxybenzylidene)malononitrile
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Overview
Description
2-(5-Bromo-2-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H7BrN2O. It is a derivative of benzylidenemalononitrile, characterized by the presence of a bromine atom and a methoxy group on the benzene ring.
Preparation Methods
The synthesis of 2-(5-Bromo-2-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like Ti-Al-Mg hydrotalcite . The process is considered green and efficient, with high selectivity and conversion rates.
Chemical Reactions Analysis
2-(5-Bromo-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Bromo-2-methoxybenzylidene)malononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-2-methoxybenzylidene)malononitrile include:
- 2-(6-Bromo-2-hydroxy-3-methoxybenzylidene)malononitrile
- 2-(3-Bromo-4-hydroxy-5-methoxybenzylidene)malononitrile
- 2-(2-Hydroxy-3-methoxybenzylidene)malononitrile These compounds share structural similarities but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C11H7BrN2O |
---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-11-3-2-10(12)5-9(11)4-8(6-13)7-14/h2-5H,1H3 |
InChI Key |
WAQALTMZNLLZTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C#N |
Origin of Product |
United States |
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